molecular formula C14H20FN3O2S B497238 1-(4-Fluorophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine CAS No. 927640-74-2

1-(4-Fluorophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine

Cat. No.: B497238
CAS No.: 927640-74-2
M. Wt: 313.39g/mol
InChI Key: XMXVKRQSVWMLLH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to the piperazine ring, along with a pyrrolidinylsulfonyl group

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, piperazine, and pyrrolidine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, along with catalysts such as triethylamine or potassium carbonate.

    Synthetic Route: The synthetic route generally includes the following steps

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.

    Material Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction. This interaction can lead to various pharmacological effects, such as anxiolytic or antidepressant activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine: This compound has a chlorine atom instead of a fluorine atom, which can affect its chemical reactivity and pharmacological properties.

    1-(4-Methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine: The presence of a methyl group instead of a fluorine atom can influence the compound’s lipophilicity and biological activity.

    1-(4-Bromophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine: The bromine atom can alter the compound’s electronic properties and its interactions with molecular targets.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to specific receptors.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O2S/c15-13-3-5-14(6-4-13)16-9-11-18(12-10-16)21(19,20)17-7-1-2-8-17/h3-6H,1-2,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXVKRQSVWMLLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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